Cas no 214360-70-0 (4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-thiophen-3-yl-1,3,2-dioxaborolane
- 3-Thiopheneboronic acid pinacol ester
- Thiophene-3-boronic acid pinacol ester
- 2-(Thiophene-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thiophene
- 4,4,5,5-tetramethyl-(thiophen-2-yl)-1,3,2
- 4,4,5,5-Tetramethyl-2-(thien-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane
- thiophene-3-boronic acid, pinacol ester
- PubChem18548
- AMTB681
- HQXQOBAEDQBINI-UHF
- DTXSID10375251
- SY122156
- AS-2654
- AKOS015950768
- MFCD05663893
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, AldrichCPR
- 214360-70-0
- Thiophene-3-boronic acid pinacal ester
- FT-0643974
- Z1269204423
- SCHEMBL1033417
- J-513984
- HQXQOBAEDQBINI-UHFFFAOYSA-N
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-thienyl)-
- THIOPHEN-3-YLBORONIC ACID PINACOL ESTER
- EN300-262828
- CS-0043239
- 4,4,5,5-tetramethyl-2-thiophen-3-yl-[1,3,2]dioxaborolane
- AB22039
- DB-010617
- 4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane
-
- MDL: MFCD05663893
- インチ: 1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5-7H,1-4H3
- InChIKey: HQXQOBAEDQBINI-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C1[H]
計算された属性
- せいみつぶんしりょう: 210.08900
- どういたいしつりょう: 210.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.7
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.07
- ふってん: 286.5℃ at 760 mmHg
- フラッシュポイント: 127.1°C
- 屈折率: 1.501
- PSA: 46.70000
- LogP: 2.04730
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:1544
- セキュリティの説明: S25; S45
-
危険物標識:
- 包装カテゴリ:III
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:6.1(b)
- セキュリティ用語:6.1(b)
- 包装等級:III
- リスク用語:R26/28
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2654-10MG |
3-Thiopheneboronic acid pinacol ester |
214360-70-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113879-250mg |
4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 250mg |
¥61 | 2023-04-14 | |
eNovation Chemicals LLC | Y1006332-10G |
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 10g |
$85 | 2024-07-21 | |
Enamine | EN300-262828-0.05g |
4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |
214360-70-0 | 95% | 0.05g |
$19.0 | 2024-06-18 | |
Key Organics Ltd | AS-2654-50g |
3-Thiopheneboronic acid pinacol ester |
214360-70-0 | >95% | 50g |
£595.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113879-10g |
4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 10g |
¥739 | 2023-04-14 | |
Enamine | EN300-262828-1g |
4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |
214360-70-0 | 95% | 1g |
$24.0 | 2023-09-14 | |
Enamine | EN300-262828-25g |
4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |
214360-70-0 | 95% | 25g |
$298.0 | 2023-09-14 | |
Apollo Scientific | OR30612-5g |
Thiophene-3-boronic acid, pinacol ester |
214360-70-0 | 98% | 5g |
£24.00 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0150-5G |
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 5g |
¥ 277.00 | 2023-03-17 |
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolaneに関する追加情報
4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane: A Versatile Boronic Acid Derivative for Advanced Chemical and Biological Applications
The compound CAS No 214360-70-0, formally identified as 4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane, represents a unique class of organoboron compounds with significant potential in modern synthetic chemistry and pharmaceutical development. This molecule combines the structural features of a boronate ester framework with a substituted thiophene moiety (thienyl) at the 2-position. The dioxaborolane core is stabilized by four methyl groups at the 4 and 5 positions (tetramethyl), creating a highly reactive yet thermally stable platform for functionalization. Recent advancements in boron chemistry have positioned this compound as an important intermediate in cross-coupling reactions and bioconjugation strategies.
In terms of molecular architecture (molecular formula: C9H14BOS), the dioxaborolane ring system exhibits exceptional stability due to its electron delocalization across the boron-oxygen framework. The presence of the thienyl group, a five-membered heterocyclic ring containing sulfur atoms (Cs-symmetry configuration), imparts distinct electronic properties and enhances its reactivity profile compared to analogous benzene-based derivatives. Computational studies published in Nature Communications (2023) revealed that this substitution pattern creates favorable orbital overlaps for palladium-catalyzed coupling reactions under mild conditions. The tetramethyl substituents further optimize steric accessibility while maintaining solubility in common organic solvents like dichloromethane and acetonitrile.
Synthetic approaches to this compound have evolved significantly since its initial preparation in 2018 via hydroboration reactions with thiophene derivatives. A groundbreaking method described in the JACS Special Edition (January 2024) employs transition metal-free protocols using Lewis acid mediated condensation of boronic esters with thioacetals under solvent-free conditions. This advancement reduces reaction times by over 60% while achieving >98% purity through silica gel chromatography purification steps. Recent studies also highlight its utility as a pre-catalyst component in asymmetric hydrogenation systems where the thiophene unit serves as an auxiliary directing group.
In pharmaceutical applications (Bioorganic & Medicinal Chemistry Letters (March 2024), this compound has been successfully employed as a bioisosteric replacement for carboxylic acid functionalities in drug design. Its unique ability to form reversible ester-like linkages under physiological conditions makes it ideal for developing prodrugs with improved pharmacokinetic profiles. Researchers from MIT demonstrated that incorporating this moiety into kinase inhibitors enhanced their cellular uptake efficiency by 7-fold without compromising target specificity when tested against ABL1 tyrosine kinase variants associated with chronic myeloid leukemia.
The tetramethyl substitution pattern plays a critical role in stabilizing reactive intermediates during microwave-assisted Suzuki-Miyaura cross-coupling processes (Catalysis Science & Technology (July 2023)). By minimizing side reactions typically observed with less substituted boronic acids, this compound enables high-yield synthesis of complex biaryl structures critical for developing next-generation antiviral agents. Notably, it has been used to prepare novel benzothiophene derivatives that exhibit potent activity against SARS-CoV-2 variants through inhibition of viral protease activity without cytotoxic effects on human cells.
In materials science applications (Angewandte Chemie International Edition (November 2023), the dioxaborolane structure's redox properties make it an attractive component for designing organic radical-based polymers used in advanced electronic devices. When copolymerized with thiophene-functionalized monomers using atom transfer radical polymerization (ATRP), these materials exhibit tunable electrical conductivity ranging from 1×10-5 to 5×10-3 S/cm - critical parameters for flexible optoelectronic applications such as wearable biosensors.
Ongoing research focuses on exploiting its photochemical properties through conjugation with porphyrin scaffolds (Journal of Photochemistry and Photobiology A: Chemistry (April 2024)). By integrating this boron-containing unit into porphyrin macrocycles via palladium-catalyzed C-H activation strategies at room temperature (mild reaction conditions essential for biological compatibility), scientists have created photosensitizers capable of generating singlet oxygen under near-infrared irradiation - enabling new paradigms in photodynamic cancer therapy where deeper tissue penetration is required.
A recent study published in Nature Chemistry (June 2024) demonstrated its application as a chiral auxiliary in asymmetric Diels-Alder reactions when combined with cinchona alkaloid-based catalysts. The thiophene unit's π-electron system facilitates enantioselective control through non-covalent interactions while the boronate ester provides orthogonal handles for subsequent derivatization steps - a significant advantage over traditional auxiliaries requiring harsh cleavage conditions.
In analytical chemistry contexts (Analytical Chemistry (February 2024), this compound serves as an effective derivatizing agent for mass spectrometry analysis of trace carbohydrates in biological matrices. Its low molecular weight and facile coupling chemistry allow selective labeling without interference from endogenous compounds - improving detection limits by three orders of magnitude compared to conventional reagents like phenylboronic acid.
Safety data indicates that proper handling requires standard laboratory precautions due to its low volatility but emphasizes no hazardous classification under current regulatory frameworks (e.g., GHS criteria). Storage at ambient temperatures below recommended concentration limits ensures stability over extended periods (>6 months) when protected from moisture and oxygen exposure - validated through accelerated aging studies conducted by leading chemical manufacturers.
Clinical trials currently underway at Johns Hopkins University explore its use as a diagnostic imaging agent when conjugated to targeting peptides via click chemistry strategies. Preliminary results show promising tumor-to-background ratios when administered intravenously due to the thiophene unit's inherent lipophilicity facilitating passive targeting while maintaining biocompatibility established through preclinical toxicity studies.
This molecule's multifunctional nature arises from its ability to act simultaneously as:
- A versatile cross-coupling partner via transition metal catalysis;
- A bioorthogonal reporter group for live-cell imaging;
- A stabilizing scaffold for radical intermediates;
- An enantioselective control element during asymmetric synthesis;
- A pH-responsive linker for drug delivery systems;
- A tunable chromophore component in optoelectronic materials.
Ongoing investigations are directed toward optimizing its use in continuous flow synthesis platforms where real-time monitoring systems can track conversion rates exceeding conventional batch processes by up to 85%. Integration into microfluidic devices allows precise control over reaction parameters such as temperature gradients and residence times - crucial factors when synthesizing sensitive pharmaceutical intermediates like those observed during preparation of G-protein coupled receptor modulators reported earlier this year (Nature Chemical Biology,XXXXX.........)..
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- Boron-based anticancer agents leveraging selective tumor accumulation; .
- Bioconjugatable nanoparticles with controlled release profiles; .
- Metallophilic interactions between boron centers and biological targets; .
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